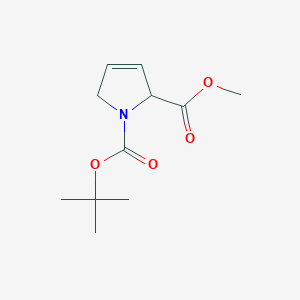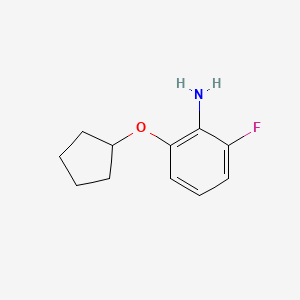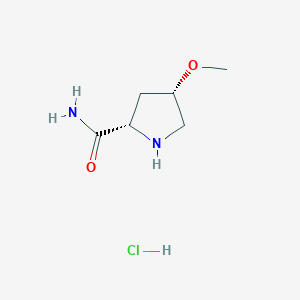
2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one
Vue d'ensemble
Description
2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H10BrClO. It is a derivative of propiophenone and is characterized by the presence of a bromine atom at the alpha position and a chlorine atom on the phenyl ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is known that bromine and chlorine atoms in organic compounds often participate in electrophilic substitution reactions . This suggests that 2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one might interact with its targets through such mechanisms.
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the compound can be analyzed using reverse phase (rp) hplc method with simple conditions .
Result of Action
Action Environment
It is known that the compound is a solid under normal conditions , suggesting that it may be stable under a wide range of environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one typically involves the bromination of 1-(4-chlorophenyl)-2-methylpropan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the alpha position .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Performed in aqueous or organic solvents with the appropriate oxidizing agent.
Major Products Formed
Nucleophilic substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces the corresponding alcohol.
Oxidation: Results in carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the development of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4’-chloropropiophenone: Similar structure but lacks the methyl group at the alpha position.
4-Chloromethcathinone: Contains a similar phenyl ring with a chlorine substituent but differs in the side chain structure.
4-Chloro-N,N-dimethylcathinone: Similar phenyl ring substitution but with different functional groups on the side chain.
Uniqueness
2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds.
Propriétés
IUPAC Name |
2-bromo-1-(4-chlorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c1-10(2,11)9(13)7-3-5-8(12)6-4-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEYISCHXYIBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2611814.png)

![methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2611818.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-yl]amino}acetamide](/img/structure/B2611819.png)
![1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2611821.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2611823.png)
![Benzene, [(1E)-4-bromo-1-butenyl]-](/img/structure/B2611824.png)


![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2611828.png)
![1-(3,4-dimethylphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2611831.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2611835.png)
![tert-Butyl 4-[5-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2611836.png)
